

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B016448

[Get Quote](#)

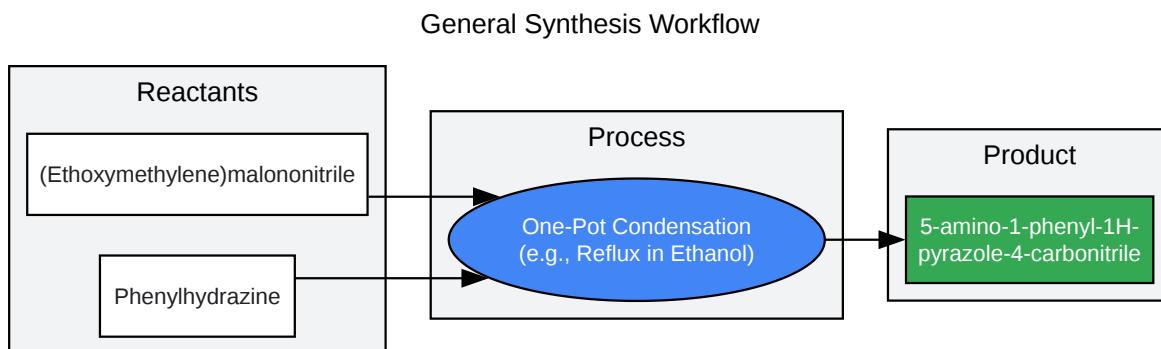
Technical Guide: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-amino-1-phenyl-1H-pyrazole-4-carbonitrile**, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Properties

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a member of the aminopyrazole class of compounds, which are recognized as "privileged structures" in drug discovery due to their versatile binding capabilities and synthetic accessibility.^{[1][2]} Its core structure serves as a foundational template for a wide range of biologically active molecules.


The key identifiers and physicochemical properties of this compound are summarized below.

Property	Value	Reference
CAS Number	5334-43-0	[3]
Molecular Formula	C ₁₀ H ₈ N ₄	[3][4]
Molecular Weight	184.20 g/mol	[3]
IUPAC Name	5-amino-1-phenyl-1H-pyrazole-4-carbonitrile	[3]
Melting Point	132-137 °C	
Appearance	Solid	
SMILES	C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N	[3]
InChIKey	MAKQREKUUHPPIS-UHFFFAOYSA-N	[3]

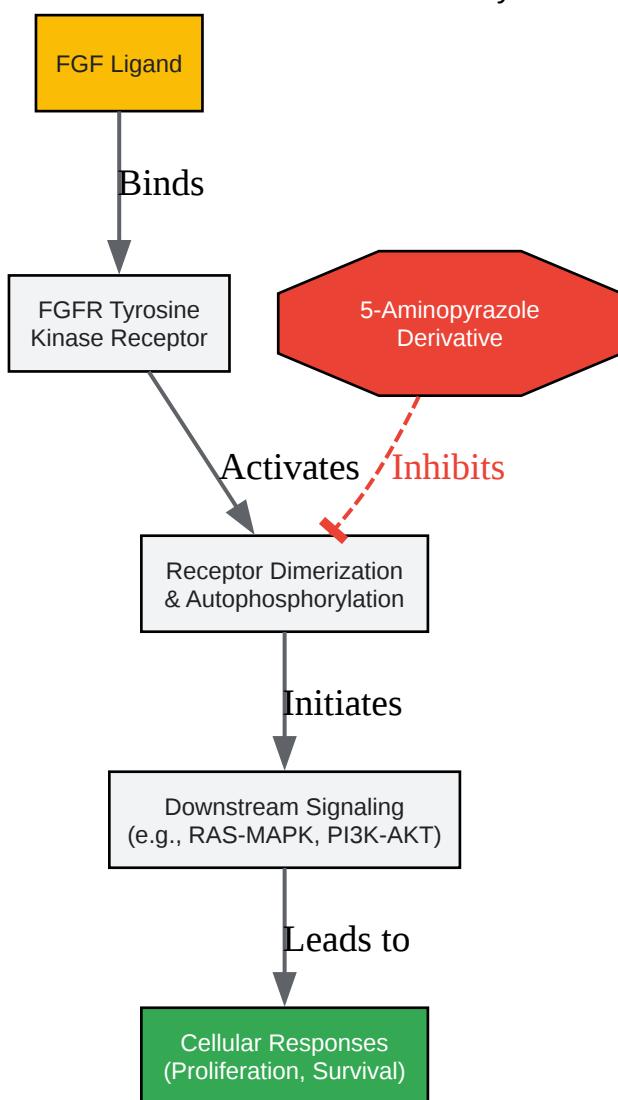
Synthesis and Experimental Protocols

The synthesis of **5-amino-1-phenyl-1H-pyrazole-4-carbonitrile** and its derivatives is well-documented and typically involves a highly efficient one-pot, three-component reaction.[5][6] This approach is favored for its atom economy, high yields, and often environmentally friendly conditions.

The general synthesis workflow involves the condensation of an arylhydrazine with a malononitrile derivative.

[Click to download full resolution via product page](#)

General workflow for the synthesis of the title compound.


This protocol is a generalized procedure based on common laboratory practices for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.^[7]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (1.2 mmol) to absolute ethanol (2 mL) under a nitrogen atmosphere.
- Addition of Reactant: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirring solution.
- Reaction: Heat the mixture to reflux and maintain for approximately 4 hours. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).^[8]
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with ethyl acetate and wash with water.
- Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol or benzene).^[9]
- Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.^{[5][8][10]}

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 5-aminopyrazole core is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.^[11] Derivatives of **5-amino-1-phenyl-1H-pyrazole-4-carbonitrile**, especially the corresponding carboxamides, have shown significant potential as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.^[11] Dysregulation of the FGFR pathway is a known driver in various cancers, making it a critical therapeutic target.

Mechanism of Action: FGFR Pathway Inhibition

[Click to download full resolution via product page](#)

Inhibition of the FGFR signaling cascade by aminopyrazole derivatives.

While data for the title compound itself is limited, extensive research into its derivatives highlights the scaffold's potential. The *in vitro* inhibitory and anti-proliferative activity of a lead compound from the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide series, designated Compound 10h, demonstrates potent pan-FGFR inhibition.[\[11\]](#)

Target / Cell Line	IC ₅₀ (nM)	Cancer Type	Reference
Biochemical Assays			
FGFR1	46	-	[11]
FGFR2	41	-	[11]
FGFR3	99	-	[11]
Cell-Based Assays			
NCI-H520	19	Lung Cancer	[11]
SNU-16	59	Gastric Cancer	[11]
KATO III	73	Gastric Cancer	[11]

This data underscores the therapeutic potential of the 5-amino-1-phenyl-1H-pyrazole core structure in developing targeted cancer therapies.

Conclusion

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a synthetically accessible and highly valuable chemical entity. Its robust synthesis protocols and proven utility as a pharmacophore, particularly for kinase inhibitors targeting pathways like FGFR, establish it as a compound of significant interest for researchers in medicinal chemistry and drug development. Future exploration of this scaffold is poised to yield novel therapeutic agents for a variety of diseases, most notably cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe₃O₄ Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-amino-1-phenyl-1H-pyrazole-4-carbonitrile CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016448#5-amino-1-phenyl-1h-pyrazole-4-carbonitrile-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com